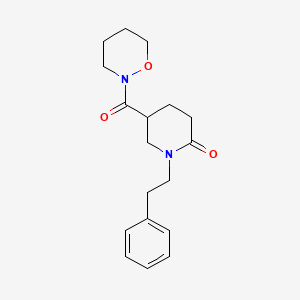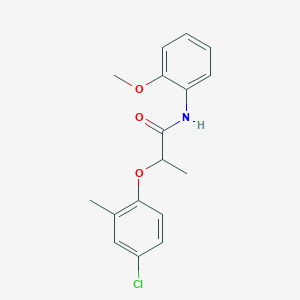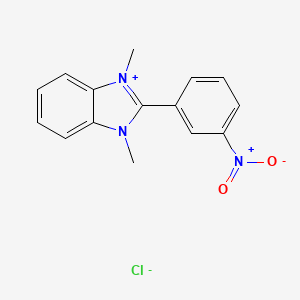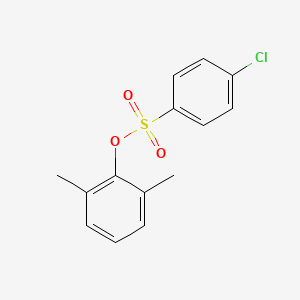![molecular formula C16H17F2N3O3S B5215081 N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5215081.png)
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, commonly known as DASGPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. DASGPA is a glycine transporter-1 (GlyT1) inhibitor that has been shown to have promising effects in the treatment of various neurological disorders.
作用機序
DASGPA works by inhibiting the activity of the glycine transporter-1 (N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide). N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, DASGPA increases the concentration of glycine in the synaptic cleft, leading to increased activation of N-methyl-D-aspartate (NMDA) receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
DASGPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DASGPA has also been shown to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
One of the major advantages of DASGPA is its ability to selectively inhibit the activity of N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, without affecting the activity of other neurotransmitter transporters. This selectivity makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of DASGPA is its limited bioavailability, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for the study of DASGPA. One potential direction is the development of more potent and selective N~1~-(2,6-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide inhibitors. Another potential direction is the investigation of the effects of DASGPA on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, the potential use of DASGPA in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease, could also be investigated.
合成法
The synthesis of DASGPA involves a multi-step process that includes the reaction of 2,6-difluoroaniline with N,N-dimethylsulfamoyl chloride to form N,N-dimethylsulfamoyl-2,6-difluoroaniline. The resulting compound is then reacted with phenylglycine to form N~1~-[(2,6-difluorophenyl)sulfonyl]-N~2~-phenylglycinamide. The final step involves the reaction of the resulting compound with dimethylamine to form DASGPA.
科学的研究の応用
DASGPA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have promising effects in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. DASGPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been shown to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(12-7-4-3-5-8-12)11-15(22)19-16-13(17)9-6-10-14(16)18/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIWEYVRGKJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)


![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
